Cas no 117013-82-8 (Furo[3,2-c]pyridine,6-methyl-)
![Furo[3,2-c]pyridine,6-methyl- structure](https://ja.kuujia.com/scimg/cas/117013-82-8x500.png)
Furo[3,2-c]pyridine,6-methyl- 化学的及び物理的性質
名前と識別子
-
- Furo[3,2-c]pyridine,6-methyl-
- 6-methyl-Furo[3,2-c]pyridine
- Furo[3,2-c]pyridine,6-methyl-(9CI)
- 6-methylfuro[3,2-c]pyridine
- SCHEMBL10559594
- CS-0083025
- 117013-82-8
- BXWFPNZMDPPYML-UHFFFAOYSA-N
- FT-0759277
-
- インチ: InChI=1S/C8H7NO/c1-6-4-8-7(5-9-6)2-3-10-8/h2-5H,1H3
- InChIKey: BXWFPNZMDPPYML-UHFFFAOYSA-N
- ほほえんだ: CC1N=CC2C=COC=2C=1
計算された属性
- せいみつぶんしりょう: 133.052763847g/mol
- どういたいしつりょう: 133.052763847g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 26Ų
Furo[3,2-c]pyridine,6-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM336417-1g |
6-Methylfuro[3,2-c]pyridine |
117013-82-8 | 95%+ | 1g |
$*** | 2023-04-03 |
Furo[3,2-c]pyridine,6-methyl- 関連文献
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
5. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
10. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
Furo[3,2-c]pyridine,6-methyl-に関する追加情報
Recent Advances in the Study of Furo[3,2-c]pyridine,6-methyl- (CAS: 117013-82-8) in Chemical Biology and Pharmaceutical Research
Furo[3,2-c]pyridine,6-methyl- (CAS: 117013-82-8) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its fused furan and pyridine rings, has been the subject of numerous studies aimed at exploring its pharmacological properties, synthetic pathways, and therapeutic potential. The unique structural features of Furo[3,2-c]pyridine,6-methyl- make it a promising scaffold for the development of novel bioactive molecules, particularly in the treatment of neurological disorders, inflammatory diseases, and cancer.
Recent research has focused on the synthesis and optimization of Furo[3,2-c]pyridine,6-methyl- derivatives to enhance their biological activity and pharmacokinetic properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the successful synthesis of a series of 6-methylfuro[3,2-c]pyridine derivatives with improved selectivity for GABAA receptors, suggesting potential applications in the treatment of anxiety and epilepsy. The study utilized advanced computational modeling and structure-activity relationship (SAR) analysis to identify key modifications that enhance receptor binding affinity.
Another significant development involves the use of Furo[3,2-c]pyridine,6-methyl- as a core structure in the design of kinase inhibitors. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel 6-methylfuro[3,2-c]pyridine-based compounds that exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The researchers employed a combination of molecular docking and in vitro assays to validate the efficacy of these compounds, highlighting their potential as lead candidates for further development.
In addition to its therapeutic applications, Furo[3,2-c]pyridine,6-methyl- has also been investigated for its role in chemical biology. A recent study in ACS Chemical Biology (2023) explored the use of this compound as a fluorescent probe for detecting reactive oxygen species (ROS) in cellular environments. The study demonstrated that 6-methylfuro[3,2-c]pyridine derivatives exhibit strong fluorescence emission upon interaction with ROS, making them valuable tools for studying oxidative stress-related diseases.
The pharmacological profile of Furo[3,2-c]pyridine,6-methyl- has been further elucidated through preclinical studies. A 2023 publication in European Journal of Pharmacology reported the compound's anti-inflammatory effects in a murine model of rheumatoid arthritis. The study revealed that 6-methylfuro[3,2-c]pyridine derivatives significantly reduced pro-inflammatory cytokine levels and ameliorated joint inflammation, suggesting their potential as novel anti-inflammatory agents.
Despite these promising findings, challenges remain in the development of Furo[3,2-c]pyridine,6-methyl--based therapeutics. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through further structural optimization and in vivo studies. However, the growing body of research underscores the compound's versatility and potential as a valuable scaffold in drug discovery.
In conclusion, Furo[3,2-c]pyridine,6-methyl- (CAS: 117013-82-8) represents a promising area of research in chemical biology and pharmaceutical sciences. Recent studies have highlighted its diverse applications, from kinase inhibition to ROS detection, and its potential as a therapeutic agent for various diseases. Continued exploration of this compound and its derivatives is expected to yield further insights and innovations in the field.
117013-82-8 (Furo[3,2-c]pyridine,6-methyl-) 関連製品
- 888446-17-1(2-{4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide)
- 2137837-77-3(3-Ethoxybenzene-1-sulfonyl fluoride)
- 2095704-43-9(SLV-2436 (Synonyms: SEL201-88; SEL-201))
- 1106005-41-7(2-(3-Amino-4-fluorobenzoyl)pyridine)
- 81426-17-7((+) 8-hydroxypinoresinol)
- 13837-45-1(1-Ethoxycyclopropanol)
- 1565753-07-2(ethyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate)
- 2228243-05-6(1,1-difluoro-2-(2-methoxy-5-nitrophenyl)propan-2-amine)
- 2136834-47-2(Carbamic acid, N-[(1R)-3-cyclobutyl-1-methyl-2-oxopropyl]-, 1,1-dimethylethyl ester)
- 2171721-21-2(1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide)



